(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide

Description

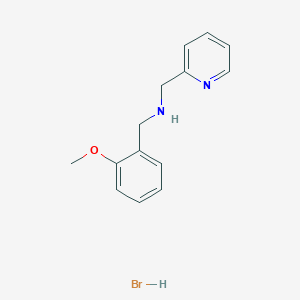

(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is a secondary amine hydrobromide salt featuring a 2-methoxybenzyl group and a 2-pyridinylmethyl group attached to the nitrogen atom. The compound’s structure combines aromatic methoxy and pyridine moieties, which are critical for its physicochemical and biological properties. The hydrobromide salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.BrH/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13;/h2-9,15H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBZYCUWPRRWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=N2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-53-3 | |

| Record name | 2-Pyridinemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide typically involves the reaction of 2-methoxybenzylamine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine compound. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. Notably, it can undergo oxidation, reduction, and nucleophilic substitution reactions:

- Oxidation: Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction: Can be reduced to secondary or tertiary amines with lithium aluminum hydride.

- Substitution: Engages in nucleophilic substitution reactions at the pyridine ring under basic conditions.

Biological Research

Potential Biological Activities

Research indicates that (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide exhibits potential biological activities, particularly in antimicrobial and anticancer contexts:

- Antimicrobial Properties: Preliminary studies suggest that the compound may inhibit the growth of various pathogens.

- Anticancer Activity: Investigations into its effects on cancer cell lines reveal promising results, indicating potential as a therapeutic agent.

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity, suggesting its potential as a lead compound in drug development. The mechanism of action appears to involve modulation of specific molecular targets related to cell proliferation and apoptosis.

Medicinal Chemistry

Therapeutic Applications

The compound is being explored for its therapeutic applications in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological contexts:

- Drug Development: It is being evaluated for its efficacy as a lead compound in developing new medications targeting specific diseases.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and intermediates. Its reactivity and structural properties make it suitable for producing various chemical products.

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

{Bis(2-pyridylmethyl)}(2-methoxybenzyl)amine (2-Cu Ligand)

- Structural Differences : Replaces the 2-pyridinylmethyl group with two pyridylmethyl groups.

- Functional Impact: In copper complexes, this ligand demonstrated a 114-fold fluorescence enhancement upon ascorbate treatment, attributed to the synergistic effect of the 2-methoxybenzyl group and pyridine coordination.

- Applications : Useful in activity-based sensing systems for ascorbate detection.

25C-NBOMe (N-(2-Methoxybenzyl)phenethylamine Derivative)

- Structural Differences : Phenethylamine backbone with an N-(2-methoxybenzyl) substituent.

- Pharmacological Impact: The 2-methoxybenzyl group enhances 5-HT2A receptor affinity and selectivity, leading to hallucinogenic effects. This suggests that the methoxybenzyl moiety in the target compound could similarly influence receptor interactions .

- Applications : Studied for its psychoactive properties and receptor modulation.

(2-Methoxybenzyl)[2-(Trifluoromethyl)benzyl]amine Hydrobromide

- Structural Differences : Substitutes the 2-pyridinylmethyl group with a 2-(trifluoromethyl)benzyl group.

- Applications : Used as a pharmaceutical intermediate or building block in organic synthesis.

(2,3-Dimethoxybenzyl)(2-Methoxybenzyl)amine Hydrobromide

- Structural Differences : Additional methoxy group at the 3-position on one benzyl ring.

- Electronic Effects: The dimethoxy substitution may alter electron density and solubility compared to the monomethoxy analog. No direct pharmacological data are available .

- Applications : Likely explored for its structural diversity in drug discovery.

1-(2-Methoxybenzyl)-piperazine Derivatives

- Structural Differences : Piperazine ring replaces the pyridinylmethyl group.

- Pharmacological Impact : The 2-methoxybenzyl group in these derivatives interacts with acetylcholinesterase (AChE), showing micromolar-range inhibition (e.g., IC50 = 0.773 µM). This highlights the moiety’s role in enzyme targeting .

- Applications : Developed as multitarget agents for neurodegenerative diseases.

Physicochemical and Functional Properties Comparison

Key Research Findings and Implications

- Methoxybenzyl Role : The 2-methoxybenzyl group is a recurring motif in receptor binding (e.g., 5-HT2A, AChE) and metal coordination chemistry, suggesting its versatility in drug design and sensing applications .

- Hydrobromide Salt : Enhances solubility and catalytic utility, as seen in hydrobromide-mediated Schiff base formation .

- Pyridine vs. Other Substituents : Pyridinylmethyl groups improve metal complex reactivity, while trifluoromethyl or dimethoxy groups alter physicochemical properties for targeted applications .

Biological Activity

(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: 1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine; hydrobromide

- Molecular Formula: C14H16N2O·HBr

- CAS Number: 1609403-53-3

The compound features a methoxybenzyl group and a pyridinylmethyl moiety, which contribute to its unique biological activity. The presence of these functional groups allows for various chemical interactions, making it a versatile candidate for drug development.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reaction of 2-methoxybenzylamine with 2-pyridinecarboxaldehyde under reducing conditions.

- Use of sodium borohydride as a reducing agent to form the amine.

- Formation of the hydrobromide salt by treating the amine with hydrobromic acid.

This synthetic route can be optimized for yield and purity in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Activity: Investigations into its potential as an anticancer agent have shown that it may inhibit tumor cell proliferation in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Inhibits breast cancer cells | |

| Enzyme Inhibition | Modulates metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting potential for development as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that the compound could reduce cell viability significantly. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as an anticancer therapeutic.

Q & A

Q. What synthetic methodologies are effective for synthesizing (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide?

The compound can be synthesized via reductive amination of 2-methoxybenzaldehyde with 2-(aminomethyl)pyridine, followed by hydrobromide salt formation. Key steps include:

- Amine alkylation : Reacting the aldehyde and amine under reducing conditions (e.g., sodium cyanoborohydride) to form the secondary amine.

- Salt formation : Treating the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) to precipitate the hydrobromide salt. Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like Schiff bases or aziridines, which can form under certain conditions .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- Spectroscopic analysis : H/C NMR to confirm the methoxybenzyl and pyridinylmethyl groups.

- HPLC-MS : To assess purity (>95%) and verify molecular weight ([M+H] expected).

- Elemental analysis : Confirming C, H, N, and Br content (e.g., Br quantification via ion chromatography).

- Melting point : Consistency with literature values (e.g., 203–205°C for analogous hydrobromide salts) .

Q. What in vitro assays are suitable for initial evaluation of its biological activity?

Prioritize cytotoxicity screening using:

- Cell lines : Leukemia (HL-60, Jurkat), hepatocarcinoma (HepG2), and glioblastoma (U251) due to demonstrated sensitivity to structurally related hydrobromide salts .

- Dose-response curves : Test concentrations ranging from 1–100 µg/mL, with 48–72 hr incubation.

- IC determination : Use MTT or resazurin assays. Leukemia cells often show lower IC values (7.5–8.9 µg/mL in analogs), indicating higher sensitivity .

Advanced Research Questions

Q. How does the hydrobromide counterion influence the compound’s reactivity and stability?

The HBr salt:

- Facilitates solubility : Enhances aqueous solubility for in vitro assays compared to free bases.

- Stabilizes intermediates : Prevents undesired side reactions (e.g., aziridine formation) during synthesis by protonating reactive amines .

- Impacts crystallization : Hydrobromide salts often form stable crystalline structures, aiding purification .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Contradictory results (e.g., leukemia vs. breast cancer cell sensitivity) may arise from:

- Cell-specific uptake : Differences in membrane transporters (e.g., SLC29A1 in leukemia).

- Metabolic activation : Cytochrome P450 expression varies by tissue, affecting prodrug conversion. Mitigate by:

- Standardizing assay conditions : Uniform cell density, serum concentration, and incubation time.

- Mechanistic follow-up : Measure apoptosis markers (e.g., caspase-3) or DNA damage (γH2AX) to confirm cell death pathways .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH stability studies : Test degradation in buffers (pH 4–8) at 37°C. Hydrobromide salts are typically stable at acidic pH but may hydrolyze in alkaline conditions.

- Light and temperature : Store at -20°C in amber vials to prevent photodegradation .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO or PBS .

Q. How can computational methods guide structural optimization for enhanced activity?

- Docking studies : Model interactions with target receptors (e.g., serotonin transporters for neuroactive analogs) .

- QSAR analysis : Correlate substituent effects (e.g., methoxy position) with cytotoxicity data to prioritize derivatives .

- ADMET prediction : Use tools like SwissADME to predict bioavailability and toxicity early in optimization .

Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.